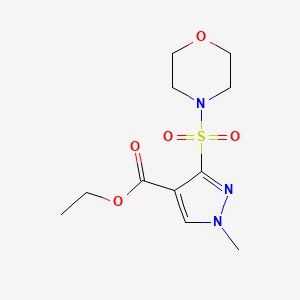
ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H17N3O5S and its molecular weight is 303.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound that falls under the category of pyrazole derivatives, which are known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4O4S, with a molecular weight of approximately 302.36 g/mol. The compound includes a morpholine ring and a sulfonyl group, contributing to its solubility and potential interactions with biological targets .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in metabolic pathways. The presence of the morpholine moiety enhances solubility and bioavailability, while the pyrazole core is believed to interact with specific binding sites on target proteins .
Research indicates that pyrazole derivatives can exhibit anti-inflammatory , analgesic , antimicrobial , and anticancer properties. The sulfonamide structure may also play a role in modulating these activities .
Antimicrobial Activity
This compound has shown promising antimicrobial activity. Studies have demonstrated that pyrazole derivatives possess significant inhibitory effects against various pathogens, including bacteria and fungi. For instance, a study reported that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Research on pyrazole derivatives has highlighted their potential as anticancer agents. A study evaluated the cytotoxic effects of several pyrazoles in breast cancer cell lines (MCF-7 and MDA-MB-231) and found that specific derivatives displayed significant cytotoxicity, especially when combined with doxorubicin, suggesting a synergistic effect .
Case Study 1: Antitumor Activity
In a recent study, this compound was tested for its antitumor activity against various cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, leading to increased apoptosis in treated cells. The study emphasized the importance of further investigations into the structure-activity relationship (SAR) to optimize its efficacy .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The results showed a significant reduction in inflammatory markers in vitro, supporting its potential use in treating inflammatory conditions .
Summary of Biological Activities
Propiedades
IUPAC Name |
ethyl 1-methyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-3-19-11(15)9-8-13(2)12-10(9)20(16,17)14-4-6-18-7-5-14/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNWFYUHPDLGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














